Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound that features a combination of oxazole, thiazole, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, resulting in a variety of derivatives.
Scientific Research Applications
Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound containing an oxazole moiety.
Ditazole: A platelet aggregation inhibitor with an oxazole structure.
Mubritinib: A tyrosine kinase inhibitor featuring an oxazole group.
Oxaprozin: A COX-2 inhibitor with an oxazole component.
Uniqueness
Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is unique due to its combination of oxazole, thiazole, and methoxyphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential advantages over other similar compounds.
Biological Activity
Methyl 2-{[3-(3-methoxy-1,2-oxazol-5-yl)propanoyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Structural Overview
The compound features a thiazole ring, an oxazole moiety, and a carboxylate group, which contribute to its biological activity. The presence of multiple functional groups allows for interactions with various biological targets, making it a candidate for further research in pharmacology.
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉N₃O₆S |
Molecular Weight | 417.4 g/mol |
CAS Number | 1630868-83-5 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. Key steps include:
- Preparation of Intermediates : Synthesis begins with the formation of oxazole and thiazole intermediates.
- Amide Bond Formation : These intermediates are coupled through amide bond formation.
- Esterification : The final product is obtained through esterification reactions.
Common reagents include acyl chlorides, amines, and solvents like dichloromethane or ethanol under controlled conditions (reflux or catalytic amounts of acids/bases) .
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial and Anticancer Properties
The compound has been investigated for its potential antimicrobial and anticancer effects. Studies have shown that it can modulate enzyme activity and receptor function, leading to various biological effects:
- Anticancer Activity : In vitro studies have demonstrated significant cytotoxicity against multiple cancer cell lines. For instance, compounds related to thiazole structures have exhibited growth inhibition percentages (GI%) exceeding 60% against various tumor types .
Cell Line | GI% (10 μM) |
---|---|
Leukemia (RPMI-8226) | 76.97 |
Ovarian (OVCAR-3) | 83.11 |
Breast (MCF7) | 99.95 |
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets such as enzymes and receptors. It may inhibit key pathways involved in cell proliferation and survival, particularly those related to cancer .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of thiazole derivatives similar to this compound:
- Study on Thiazole Compounds : A study synthesized multiple thiazole derivatives and evaluated their antiproliferative activity across a panel of 60 cancer cell lines. The most potent compounds showed GI% values ranging from 76% to over 99% against various cancer types .
- Structure–Activity Relationship (SAR) : Investigations into the SAR revealed that specific substitutions on the thiazole ring significantly influence biological activity. For example, compounds with nitro or chloro substitutions displayed enhanced cytotoxicity compared to their unsubstituted counterparts .
Properties
Molecular Formula |
C19H19N3O6S |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
methyl 2-[3-(3-methoxy-1,2-oxazol-5-yl)propanoylamino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H19N3O6S/c1-25-13-7-5-4-6-12(13)17-16(18(24)27-3)21-19(29-17)20-14(23)9-8-11-10-15(26-2)22-28-11/h4-7,10H,8-9H2,1-3H3,(H,20,21,23) |
InChI Key |
GRXSQQLTEVXPBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=C(S2)NC(=O)CCC3=CC(=NO3)OC)C(=O)OC |
Origin of Product |
United States |
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